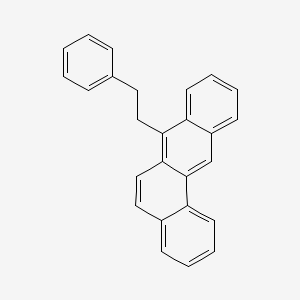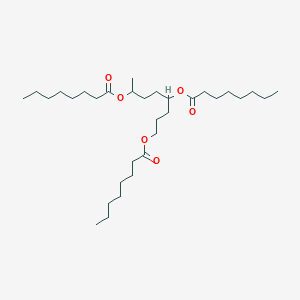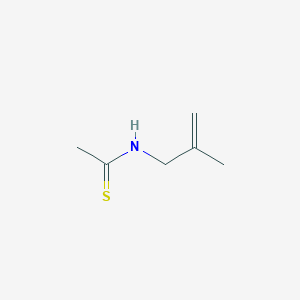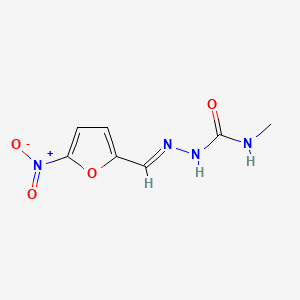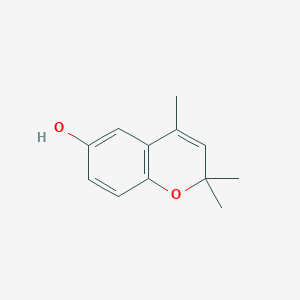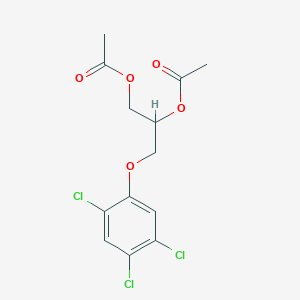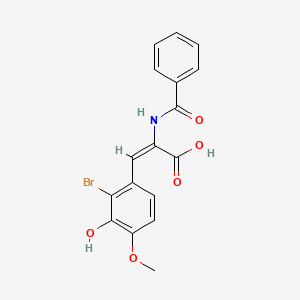
Cyclonona-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclonona-1,3,5-triene is an organic compound characterized by a nine-membered ring containing three conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclonona-1,3,5-triene can be synthesized through the irradiation of a pentane solution of trans-bicyclo[4.3.0]nona-2,4-diene at 254 nm . This method, however, yields the compound in low quantities.
Industrial Production Methods: Currently, there are no widely adopted industrial production methods for this compound due to its complex synthesis and low yield. Research is ongoing to develop more efficient and scalable production techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclonona-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Cyclonona-1,3,5-triene has several applications in scientific research:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not yet widely adopted in medical applications, its unique structure makes it a candidate for drug development studies.
Wirkmechanismus
The mechanism by which Cyclonona-1,3,5-triene exerts its effects involves its ability to undergo conformational changes and participate in various chemical reactions. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to interact with different chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Cyclonona-1,3,5-triene can be compared with other similar compounds, such as:
Cyclonona-1,3,5,7-tetraene: This compound has an additional double bond, making it more reactive and less stable.
Cyclooctatetraene: An eight-membered ring with four conjugated double bonds, known for its aromatic properties.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds, often used in studies of aromaticity and ring strain.
This compound is unique due to its nine-membered ring structure, which introduces significant ring strain and conformational flexibility .
Eigenschaften
CAS-Nummer |
6572-40-3 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
cyclonona-1,3,5-triene |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-6H,7-9H2 |
InChI-Schlüssel |
FHBJNBBNAAXQKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
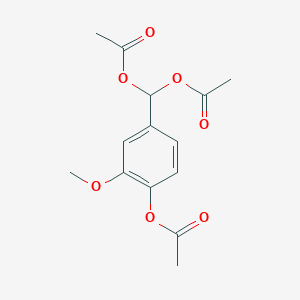
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
